molecular formula C11H11NO4 B11782293 Methyl 5-amino-3-methoxybenzofuran-2-carboxylate

Methyl 5-amino-3-methoxybenzofuran-2-carboxylate

Cat. No.: B11782293
M. Wt: 221.21 g/mol
InChI Key: HUANNLMLAMOIJP-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-3-methoxybenzofuran-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, catalytic hydrogenation

    Substitution: Nucleophiles such as amines, thiols

Major Products

    Oxidation: Nitro derivatives

    Reduction: Amino derivatives

    Substitution: Various substituted benzofuran derivatives

Mechanism of Action

The biological activity of Methyl 5-amino-3-methoxybenzofuran-2-carboxylate is attributed to its ability to interact with various molecular targets. It can inhibit enzymes involved in oxidative stress pathways, thereby exerting anti-oxidative effects . Additionally, it can bind to bacterial cell membranes, disrupting their integrity and leading to antibacterial activity .

Properties

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

methyl 5-amino-3-methoxy-1-benzofuran-2-carboxylate

InChI

InChI=1S/C11H11NO4/c1-14-9-7-5-6(12)3-4-8(7)16-10(9)11(13)15-2/h3-5H,12H2,1-2H3

InChI Key

HUANNLMLAMOIJP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(OC2=C1C=C(C=C2)N)C(=O)OC

Origin of Product

United States

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